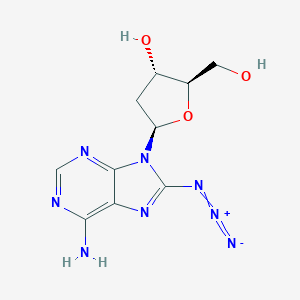
3-ヒドロキシ-2-メチルピリジン
概要
説明
3-ヒドロキシ-2-メチルピリジンは、分子式がC6H7NOである複素環式有機化合物です。これはピリジンの誘導体であり、様々な医薬品や農薬の合成における中間体として知られています。 この化合物は、ビタミンB6の誘導体でもあり、生物学的意義を強調しています .
2. 製法
合成ルートと反応条件: 3-ヒドロキシ-2-メチルピリジンは、いくつかの方法で合成することができます。一般的な方法の1つは、2-アセチルフランとアンモニアをメタノール中で反応させる方法です。反応混合物を高温消化槽内で170°Cで16時間加熱します。反応後、混合物をろ過し、活性炭で脱色し、溶媒を除去して灰色固体を得ます。 この固体を50%エタノール-水から再結晶化して、純粋な3-ヒドロキシ-2-メチルピリジンを得ます .
工業的生産方法: 3-ヒドロキシ-2-メチルピリジンの工業的生産は、通常、同様の合成ルートに従いますが、より大規模に行われます。連続フロー反応器と最適化された反応条件を使用すると、収率と純度を向上させることができます。工業プロセスには、最終製品の整合性を確保するための厳格な品質管理対策も含まれます。
科学的研究の応用
3-ヒドロキシ-2-メチルピリジンは、科学研究において幅広い用途を持っています。
化学: これは、ピリミジンやその他の複素環式化合物の合成における構成要素として使用されます.
生物学: ビタミンB6の誘導体として、様々な酵素反応や代謝経路に関与しています。
医学: これは、抗ウイルス剤や抗癌剤を含む医薬品の合成における中間体です.
産業: これは、農薬やその他の工業用化学品の製造に使用されます。
作用機序
3-ヒドロキシ-2-メチルピリジンの作用機序は、生物系における様々な酵素や受容体との相互作用を伴います。ビタミンB6の誘導体として、アミノ酸や神経伝達物質の代謝に関与しています。 この化合物は、いくつかの酵素の補因子として作用し、官能基の転移と反応中間体の安定化を促進します .
類似化合物:
- 2-メチル-3-ヒドロキシピリジン
- 3-ヒドロキシ-2-ヨード-6-メチルピリジン
- 5-ヒドロキシ-2-メチルピリジン
独自性: 3-ヒドロキシ-2-メチルピリジンは、ピリジン環における特定の置換パターンによりユニークであり、独特の化学的および生物学的特性を付与します。ビタミンB6誘導体としての役割は、生物系におけるその重要性をさらに高めています。
生化学分析
Biochemical Properties
3-Hydroxy-2-methylpyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate .
Molecular Mechanism
The molecular mechanism of 3-Hydroxy-2-methylpyridine involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-2-methylpyridine vary with different dosages in animal models
Metabolic Pathways
3-Hydroxy-2-methylpyridine is involved in the Vitamin B6 metabolism pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-acetylfuran with ammonia in methanol. The reaction mixture is heated to 170°C for 16 hours in a high-temperature digestion tank. After the reaction, the mixture is filtered, decolorized with activated carbon, and the solvent is removed to obtain a gray solid. This solid is then recrystallized from 50% ethanol-water to yield pure 3-Hydroxy-2-methylpyridine .
Industrial Production Methods: Industrial production of 3-Hydroxy-2-methylpyridine typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The industrial process also involves stringent quality control measures to ensure the consistency of the final product.
化学反応の分析
反応の種類: 3-ヒドロキシ-2-メチルピリジンは、酸化、還元、置換反応など、様々な化学反応を起こします。
一般的な試薬と条件:
酸化: この化合物は、酸性または塩基性条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: N-ブロモスクシンイミドを使用してハロゲン化反応を行い、2,4-ジブロモ-3-ヒドロキシ-6-メチルピリジンを得ることができます.
主な生成物: これらの反応から生成される主な生成物には、様々な置換ピリジンが含まれ、これはさらに複雑な分子の合成に使用できます。
類似化合物との比較
- 2-Methyl-3-hydroxypyridine
- 3-Hydroxy-2-iodo-6-methylpyridine
- 5-Hydroxy-2-methylpyridine
Uniqueness: 3-Hydroxy-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its role as a vitamin B6 derivative further enhances its significance in biological systems.
特性
IUPAC Name |
2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRRZGQRFFFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149907 | |
| Record name | 2-Methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-25-1 | |
| Record name | 3-Hydroxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyridin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPYRIDIN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365FJ23A8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hydroxy-2-methylpyridine?
A1: The molecular formula of 3-hydroxy-2-methylpyridine is C6H7NO, and its molecular weight is 109.13 g/mol. [, , ]
Q2: Are there any available spectroscopic data for this compound?
A2: Yes, researchers have extensively studied the spectroscopic characteristics of 3-hydroxy-2-methylpyridine using techniques like Fourier transform infrared (FTIR), FT-Raman (FTR), and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide valuable insights into the vibrational modes, structural features, and electronic properties of the molecule. [, ]
Q3: Does 3-hydroxy-2-methylpyridine exhibit any catalytic properties?
A3: While 3-hydroxy-2-methylpyridine itself is not recognized for its catalytic properties, it serves as a building block for synthesizing various ligands used in metal complexes. These complexes demonstrate promising catalytic activities, particularly in reactions like catechol oxidation and sulfide ion sensing. [, ]
Q4: Can you elaborate on the application of 3-hydroxy-2-methylpyridine-based metal complexes in catalysis?
A4: Researchers have synthesized copper(II) complexes with Schiff base ligands derived from 3-hydroxy-2-methylpyridine. These complexes exhibit notable catalytic activity in the aerial oxidation of 3,5-ditertiarybutylcatechol (DTBC) to its corresponding quinone (DTBQ), mimicking the activity of catecholase enzymes. [, ]
Q5: How do structural modifications of 3-hydroxy-2-methylpyridine affect its activity?
A5: Introducing substituents or modifying the core structure of 3-hydroxy-2-methylpyridine significantly impacts its chemical properties and biological activities. For instance, incorporating electron-donating or -withdrawing groups can modulate the molecule's electron density, affecting its coordination behavior with metal ions and influencing the catalytic properties of the resulting complexes. [, ]
Q6: Are there specific examples of structural modifications and their effects on biological activity?
A6: Studies have shown that incorporating 3-hydroxy-2-methylpyridine into Schiff base ligands with different substituents can significantly alter the DNA-binding affinity and catecholase activity of the resulting copper(II) complexes. [] Additionally, attaching an adamantyl group to the molecule has led to the development of potentially bioactive compounds. []
Q7: What analytical techniques are commonly employed to characterize and quantify 3-hydroxy-2-methylpyridine?
A7: Various analytical methods are used to study 3-hydroxy-2-methylpyridine, including:* Spectroscopy: FTIR, FT-Raman, and NMR spectroscopy help elucidate the molecule's structure and properties. [, ]* Chromatography: High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), enables separation, identification, and quantification of 3-hydroxy-2-methylpyridine and its derivatives in complex mixtures. [, ]* Electrochemical Techniques: Cyclic voltammetry is useful for studying the redox behavior of 3-hydroxy-2-methylpyridine-based metal complexes. []
Q8: Is there any information available on the environmental impact and degradation of 3-hydroxy-2-methylpyridine?
A8: While 3-hydroxy-2-methylpyridine has been detected in environmental samples like ambient air particulate matter (PM10), particularly in industrial and urban areas, [] limited data are available regarding its specific ecotoxicological effects and degradation pathways. Further research is needed to fully assess its environmental impact and develop appropriate mitigation strategies.
Q9: What are some of the key milestones in the research of 3-hydroxy-2-methylpyridine?
A9: Research on 3-hydroxy-2-methylpyridine spans diverse fields, with milestones including:* Early synthesis and characterization: Initial studies focused on the synthesis, isolation, and spectroscopic characterization of the molecule. []* Discovery of its presence in biological systems: Researchers identified 3-hydroxy-2-methylpyridine as a metabolite of Vitamin B6, expanding its relevance to biological processes. [, ] * Exploration of its coordination chemistry: Investigations into the coordination behavior of 3-hydroxy-2-methylpyridine with various metal ions led to the development of metal complexes with interesting catalytic properties. [, ] * Application in materials science: Incorporation of 3-hydroxy-2-methylpyridine into sensors and other materials has demonstrated its potential in diverse applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline](/img/structure/B140833.png)



![2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE](/img/structure/B140843.png)







